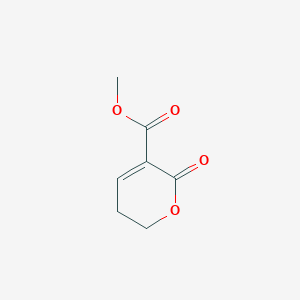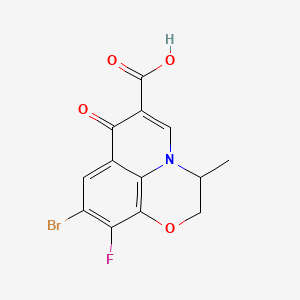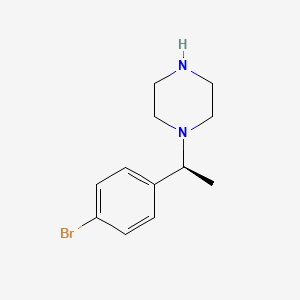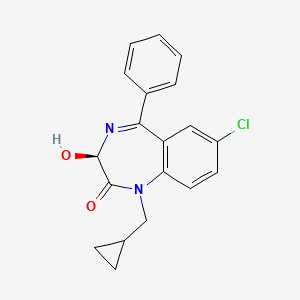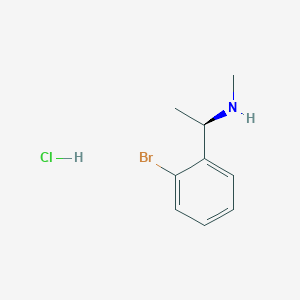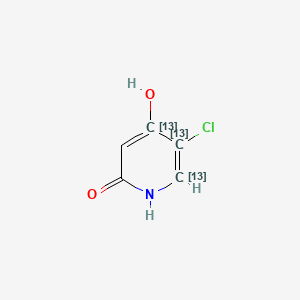
Gimeracil-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gimeracil-13C3 is a labeled compound used primarily in scientific research. It is a derivative of Gimeracil, which is known for its role as a dihydropyrimidine dehydrogenase (DPD) inhibitor. This compound is often used in studies involving metabolic pathways and drug interactions, particularly in the context of cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gimeracil-13C3 typically involves a multi-step process starting from 2,4-dimethoxypyridine. The process includes:
Nucleophilic substitution: 2,4-dimethoxypyridine is treated with sodium methoxide in N-methyl-2-pyrrolidone under a nitrogen atmosphere to yield 3,5-dichloro-2,4-dimethoxypyridine.
Hydrolysis: The intermediate is then hydrolyzed to form 3,5-dichloro-2,4-dihydroxypyridine.
Isotope labeling: The final step involves introducing the 13C3 label to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Gimeracil-13C3 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium hydroxide are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Wissenschaftliche Forschungsanwendungen
Gimeracil-13C3 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study metabolic pathways and enzyme interactions.
Biology: Researchers use it to investigate cellular processes and drug metabolism.
Medicine: It plays a crucial role in cancer research, particularly in understanding the mechanisms of chemotherapy drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
Gimeracil-13C3 functions by inhibiting the enzyme dihydropyrimidine dehydrogenase (DPD). This inhibition prevents the breakdown of fluorouracil, a chemotherapeutic agent, thereby increasing its concentration and effectiveness against cancer cells. The molecular target is the DPD enzyme, and the pathway involves the stabilization of fluorouracil levels in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tegafur: Another chemotherapeutic agent that is often used in combination with Gimeracil.
Oteracil: Used alongside Gimeracil to reduce the side effects of chemotherapy.
Cyanuric Acid-13C3: A similar labeled compound used in various research applications.
Uniqueness
Gimeracil-13C3 is unique due to its specific role in inhibiting DPD and its application in enhancing the effectiveness of fluorouracil in cancer treatment. Its labeled form allows for precise tracking and study in metabolic research, making it invaluable in both clinical and laboratory settings.
Eigenschaften
Molekularformel |
C5H4ClNO2 |
|---|---|
Molekulargewicht |
148.52 g/mol |
IUPAC-Name |
5-chloro-4-hydroxy-(4,5,6-13C3)1H-pyridin-2-one |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)/i2+1,3+1,4+1 |
InChI-Schlüssel |
ZPLQIPFOCGIIHV-VWNJCJTFSA-N |
Isomerische SMILES |
C1=[13C]([13C](=[13CH]NC1=O)Cl)O |
Kanonische SMILES |
C1=C(C(=CNC1=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


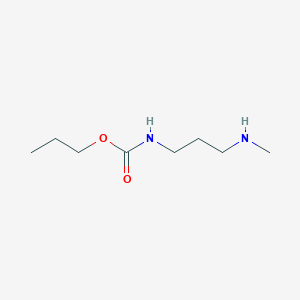
pyrimidin-2-one](/img/structure/B13444037.png)
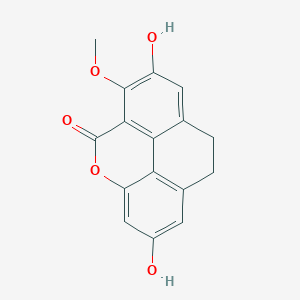
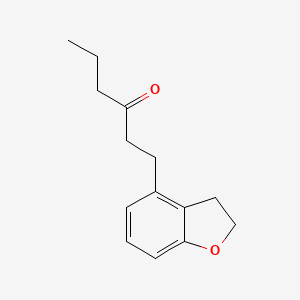
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)
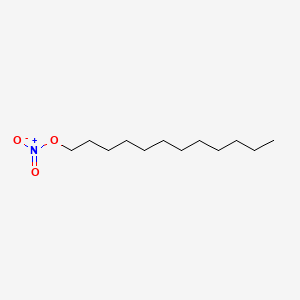

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)
